molecular formula C22H19N3O5S B307706 2-Ethoxy-3-nitro-4-[2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol

2-Ethoxy-3-nitro-4-[2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol

Cat. No.: B307706
M. Wt: 437.5 g/mol
InChI Key: CGFSLPRBQLGRQB-UHFFFAOYSA-N
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Description

2-Ethoxy-3-nitro-4-[2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-3-nitro-4-[2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol typically involves multi-step organic reactions. The process begins with the preparation of the core benzoxazin structure, followed by the introduction of the ethoxy, nitro, and thienyl groups. Key steps include:

    Formation of the Benzoxazin Core: This involves cyclization reactions using appropriate precursors under controlled conditions.

    Nitration: Introduction of the nitro group is achieved through nitration reactions using nitric acid or other nitrating agents.

    Ethoxylation: The ethoxy group is introduced via ethoxylation reactions, often using ethyl iodide or similar reagents.

    Thienyl Substitution: The thienyl group is incorporated through substitution reactions, typically using thiophene derivatives.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvents), and employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-3-nitro-4-[2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.

    Reduction: Reduction reactions can convert the nitro group to an amino group, significantly changing the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

2-Ethoxy-3-nitro-4-[2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Ethoxy-3-nitro-4-[2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Ethoxy-3-nitro-4-(2-thien-2-yl)phenol: Lacks the benzoxazin ring, resulting in different chemical properties.

    3-Nitro-4-(2-thien-2-yl)phenol: Similar structure but without the ethoxy group, affecting its reactivity and applications.

    2-Ethoxy-4-(2-thien-2-yl)phenol: Missing the nitro group, leading to different biological activities.

Uniqueness

2-Ethoxy-3-nitro-4-[2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol is unique due to its combination of functional groups and the benzoxazin ring. This structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H19N3O5S

Molecular Weight

437.5 g/mol

IUPAC Name

2-ethoxy-3-nitro-4-(2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol

InChI

InChI=1S/C22H19N3O5S/c1-2-29-21-17(26)10-9-14(20(21)25(27)28)22-24-16(13-6-3-4-7-18(13)30-22)12-15(23-24)19-8-5-11-31-19/h3-11,16,22,26H,2,12H2,1H3

InChI Key

CGFSLPRBQLGRQB-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1[N+](=O)[O-])C2N3C(CC(=N3)C4=CC=CS4)C5=CC=CC=C5O2)O

Canonical SMILES

CCOC1=C(C=CC(=C1[N+](=O)[O-])C2N3C(CC(=N3)C4=CC=CS4)C5=CC=CC=C5O2)O

Origin of Product

United States

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